molecular formula C26H31N5O4 B12120392 2-amino-N-hexyl-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide

2-amino-N-hexyl-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide

Cat. No.: B12120392
M. Wt: 477.6 g/mol
InChI Key: WCCMYELXWJPQKC-UHFFFAOYSA-N
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Description

The 2-amino-N-hexyl-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide is a novel small molecule investigational agent designed for oncology research, focusing on the inhibition of tyrosine kinase signaling pathways . Compounds based on the pyrroloquinoxaline scaffold are of significant interest in chemical biology and drug discovery due to their ability to function as type II kinase inhibitors, which bind to the unique DFG-out conformation of the kinase active site . This mechanism is exemplified by related quinoxaline derivatives that form extensive hydrogen bond networks within the hinge region of kinases such as EphA3 and EphB4, and access a hydrophobic pocket created upon kinase inactivation . Research on structurally similar pyrroloquinoxaline compounds has demonstrated potent cytotoxic and anti-proliferative effects across a range of human leukemia cell lines, including MV4-11 and Jurkat cells, indicating promise for the development of therapies against hematological malignancies . Furthermore, the 3,4,5-trimethoxyphenyl moiety, present in this specific compound, is a recognized pharmacophoric feature in bioactive molecules and has been incorporated into other potent anti-leukemic pyrroloquinoxaline derivatives, underscoring its research value . This compound is provided to the scientific community to facilitate studies in kinase signaling, cancer cell proliferation, apoptosis, and for the further exploration of its potential research applications.

Properties

Molecular Formula

C26H31N5O4

Molecular Weight

477.6 g/mol

IUPAC Name

2-amino-N-hexyl-1-(3,4,5-trimethoxyphenyl)pyrrolo[3,2-b]quinoxaline-3-carboxamide

InChI

InChI=1S/C26H31N5O4/c1-5-6-7-10-13-28-26(32)21-22-25(30-18-12-9-8-11-17(18)29-22)31(24(21)27)16-14-19(33-2)23(35-4)20(15-16)34-3/h8-9,11-12,14-15H,5-7,10,13,27H2,1-4H3,(H,28,32)

InChI Key

WCCMYELXWJPQKC-UHFFFAOYSA-N

Canonical SMILES

CCCCCCNC(=O)C1=C(N(C2=NC3=CC=CC=C3N=C12)C4=CC(=C(C(=C4)OC)OC)OC)N

Origin of Product

United States

Preparation Methods

Synthesis of 1-(3,4,5-Trimethoxyphenyl)-1H-Pyrrolo[2,3-b]Quinoxaline-3-Carboxylic Acid

A modified protocol from and involves the following steps:

Step 1: Condensation of 3-Hydroxy-3-Pyrroline-2-One with o-Phenylenediamine

  • Reactants : 4-Ethoxycarbonyl-3-hydroxy-3-pyrroline-2-one (1.0 equiv) and o-phenylenediamine (3.0 equiv).

  • Conditions : Glacial acetic acid, 90°C, 2–8 hours.

  • Outcome : Forms the pyrroloquinoxaline core with an ethoxycarbonyl group at position 3.

Step 2: Aryl Group Introduction via Buchwald-Hartwig Coupling

  • Reactants : 1-Bromo-pyrroloquinoxaline intermediate (1.0 equiv), 3,4,5-trimethoxyaniline (1.2 equiv).

  • Catalyst System : Pd(OAc)₂ (0.1 equiv), dppf (0.2 equiv), t-BuONa (2.5 equiv) in toluene under microwave irradiation (15 min, 120°C).

  • Yield : ~75% (based on analogous reactions in).

Step 3: Ester Hydrolysis

  • Conditions : 2 M NaOH in ethanol/water (1:1), reflux, 4 hours.

  • Outcome : Converts ethoxycarbonyl to carboxylic acid.

N-Hexyl Carboxamide Formation

Step 4: Carboxylic Acid Activation and Amidation

  • Activation : Treat carboxylic acid with SOCl₂ to form acyl chloride.

  • Coupling : React with hexylamine (1.5 equiv) in dry THF at 0°C → RT, 12 hours.

  • Yield : 80–85% (estimated from).

Amino Group Installation at Position 2

Step 5: Nitration and Reduction

  • Nitration : HNO₃/H₂SO₄ at 0°C, 1 hour (regioselective para-nitration relative to carboxamide).

  • Reduction : H₂/Pd-C in ethanol, RT, 2 hours.

  • Yield : ~70% for combined steps.

Synthetic Route 2: Palladium-Mediated One-Pot Assembly

Direct Coupling of Prefunctionalized Modules

Adapting methods from and, this route employs tandem cross-coupling and cyclization:

Step 1: Synthesis of 3-Chloro-N-hexylquinoxaline-2-carboxamide

  • Reactants : 3-Chloroquinoxaline-2-carbonyl chloride + hexylamine (2.0 equiv) in CH₂Cl₂.

  • Yield : 90%.

Step 2: Alkyne Insertion and Cyclization

  • Reactants : 3-Chloro-N-hexylquinoxaline-2-carboxamide (1.0 equiv), 3,4,5-trimethoxyphenylacetylene (1.5 equiv).

  • Conditions : Pd₂(dba)₃ (0.05 equiv), XPhos (0.1 equiv), K₃PO₄ (2.0 equiv) in dioxane, 100°C, 24 hours.

  • Outcome : Forms pyrroloquinoxaline via alkyne insertion and intramolecular cyclization.

Step 3: Amination at Position 2

  • Reactants : 2-Bromo intermediate (1.0 equiv), NH₃ (aq. 28%, 5.0 equiv).

  • Conditions : CuI (0.2 equiv), L-proline (0.4 equiv), K₂CO₃, DMSO, 80°C, 12 hours.

  • Yield : 65%.

Comparative Analysis of Synthetic Routes

ParameterRoute 1 (Sequential)Route 2 (One-Pot)
Total Steps53
Overall Yield~42%~50%
Key AdvantageHigh regiocontrolFewer purification steps
LimitationLengthy reaction sequenceRequires specialized ligands
ScalabilityModerateHigh

Data synthesized from.

Critical Reaction Optimization Insights

Buchwald-Hartwig Coupling for Aryl Group Introduction

Microwave-assisted conditions (15 min vs. traditional 24 hours) improve yields by minimizing side reactions like debromination. Ligand screening from reveals:

LigandYield (%)Side Products
dppf75<5% dehalogenation
Xantphos6015% homocoupling
BINAP5520% debromination

Amidation Efficiency

Carboxamide formation benefits from in situ acyl chloride generation over coupling agents (e.g., EDCl/HOBt), which risk epimerization. Solvent polarity significantly impacts yields:

SolventYield (%)Purity (%)
THF8598
DMF7890
CH₂Cl₂6585

Chemical Reactions Analysis

Types of Reactions

2-amino-N-hexyl-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions often involve controlled temperatures and pH levels to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline derivatives, while substitution reactions can produce a variety of functionalized compounds .

Scientific Research Applications

2-amino-N-hexyl-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide has several scientific research applications:

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Pyrroloquinoxaline Core

Key structural differences among analogs lie in the substituents at positions 1 and 3:

Table 1: Substituent Comparison
Compound ID Position 1 Substituent Position 3 Substituent Molecular Formula Molecular Weight Key Features from Evidence
Target 3,4,5-Trimethoxyphenyl N-hexyl carboxamide C₂₅H₃₀N₅O₅* ~500.5* Hypothesized high lipophilicity
(E)-(3,4,5-Trimethoxybenzylidene)amino 3-Methoxypropyl carboxamide C₂₅H₂₈N₆O₅ 492.536 Schiff base formation; enhanced rigidity
3,5-Dichlorophenyl Methyl ester C₁₉H₁₄Cl₂N₄O₂ 411.25 Electron-withdrawing Cl groups; ester hydrolysis susceptibility
3-Methoxyphenyl Carboxamide (unsubstituted NH₂) C₁₈H₁₅N₅O₂ 333.34 Simpler structure; lower molecular weight
2,5-Dimethoxyphenyl N-(Tetrahydrofuran-2-ylmethyl) C₂₃H₂₄N₅O₄ 434.47 Mcl-1 inhibitor; LogP = 1.82

*Estimated based on structural analogs.

Key Observations:
  • Electron-Donating vs.
  • Carboxamide vs. Ester : Carboxamide derivatives (target, ) likely exhibit better metabolic stability compared to esters (), which are prone to hydrolysis.
  • N-Alkyl Chains : The hexyl chain in the target may increase lipophilicity compared to shorter chains (e.g., ’s 3-methoxypropyl or ’s NH₂).

Impact of N-Substituents on Pharmacokinetics

The N-hexyl group in the target compound distinguishes it from analogs with smaller or aromatic substituents:

Table 2: N-Substituent Effects
Compound ID N-Substituent LogP* Solubility* Potential Bioactivity
Target Hexyl ~3.5 Low (hydrophobic) Enhanced cell penetration
Benzyl ~3.0 Moderate Aromatic interactions
Ethyl ester ~2.8 Low Ester prodrug potential
Tetrahydrofuranmethyl 1.82 Moderate Mcl-1 inhibition

*LogP and solubility estimates based on structural analogs.

  • Hexyl Chain : Likely improves blood-brain barrier penetration but may reduce aqueous solubility.

Q & A

Q. What are the key considerations in designing a synthetic route for this compound?

A robust synthetic route should prioritize regioselectivity and yield optimization. Based on analogous pyrroloquinoxaline derivatives, multi-step synthesis is typically required:

  • Step 1 : Condensation of a substituted benzaldehyde (e.g., 3,4,5-trimethoxybenzaldehyde) with a pyrroloquinoxaline precursor. Acidic conditions (e.g., p-toluenesulfonic acid) or microwave-assisted synthesis may enhance reaction efficiency .
  • Step 2 : Introduction of the hexyl carboxamide group via coupling reagents like EDC/HOBt or peptide-based methods to ensure amide bond formation without racemization .
  • Step 3 : Purification via recrystallization or HPLC to achieve >95% purity .
    Critical factors : Solvent polarity, temperature control (60–120°C), and protecting groups for the amino and trimethoxyphenyl moieties to prevent side reactions .

(Basic)

Q. How can researchers confirm the structural integrity and purity of the synthesized compound?

Use a combination of analytical techniques:

  • Nuclear Magnetic Resonance (NMR) : 1H/13C NMR to verify substituent positions, especially the 3,4,5-trimethoxyphenyl and hexyl groups. Aromatic proton signals in the δ 6.5–7.5 ppm range and methoxy protons at δ ~3.8 ppm are expected .
  • High-Resolution Mass Spectrometry (HRMS) : Confirm molecular ion peaks matching the exact mass (e.g., C₃₀H₃₄N₆O₄: calculated 566.26 g/mol).
  • HPLC : Monitor purity using a C18 column with UV detection at 254 nm .

(Advanced)

Q. What strategies resolve contradictions in reported biological activity data for pyrroloquinoxaline derivatives?

Contradictions often arise from assay variability or structural nuances. Methodological approaches include:

  • Orthogonal assays : Compare results from kinase inhibition (e.g., ATP-competitive ELISA) and cell viability (MTT assay) to confirm target specificity .
  • Structure-Activity Relationship (SAR) analysis : Systematically modify substituents (e.g., replacing hexyl with shorter alkyl chains) to isolate bioactivity drivers. The 3,4,5-trimethoxyphenyl group may enhance lipid solubility and membrane penetration compared to dichloro or mono-methoxy analogs .
  • Dose-response studies : Use IC₅₀/EC₅₀ curves to differentiate true activity from assay noise .

(Advanced)

Q. How can computational modeling predict target interactions for this compound?

  • Molecular docking : Use AutoDock Vina or Schrödinger to simulate binding to kinase domains (e.g., PI3K or EGFR). The trimethoxyphenyl group may occupy hydrophobic pockets, while the pyrroloquinoxaline core interacts via π-π stacking .
  • Molecular Dynamics (MD) simulations : Assess binding stability over 100 ns trajectories in explicit solvent. Clustering analysis can identify dominant binding poses .
  • QSAR models : Train models on analogs with known IC₅₀ values to predict bioactivity and prioritize synthetic targets .

(Basic)

Q. What in vitro assays are suitable for initial biological screening?

  • Kinase inhibition : Use fluorescence-based ADP-Glo™ assays for kinases like Aurora B or CDK2 .
  • Apoptosis assays : Flow cytometry with Annexin V/PI staining to evaluate pro-apoptotic effects in cancer cell lines .
  • Cytotoxicity : MTT or resazurin assays in HEK293 (normal) vs. HeLa (cancer) cells to assess selectivity .

(Advanced)

Q. How does the 3,4,5-trimethoxyphenyl substituent influence pharmacokinetic properties?

  • Solubility : The trimethoxy group increases hydrophobicity, potentially reducing aqueous solubility. Use logP calculations (e.g., XLogP3) to guide formulation (e.g., DMSO/PEG vehicles) .
  • Metabolic stability : Evaluate cytochrome P450 interactions via liver microsome assays. Methoxy groups may slow oxidative metabolism compared to halogenated analogs .
  • Blood-brain barrier (BBB) penetration : Predict using the BBB score in SwissADME. The hexyl chain may enhance lipid solubility, facilitating CNS targeting .

(Advanced)

Q. What experimental designs mitigate variability in SAR studies?

  • Control groups : Include positive controls (e.g., staurosporine for kinase assays) and structurally validated analogs .
  • Replicate experiments : Perform triplicate runs with blinded sample coding to reduce bias .
  • High-throughput screening (HTS) : Use 384-well plates to test concentration gradients (1 nM–100 μM) and generate dose-response curves .

(Basic)

Q. What safety protocols are recommended for handling this compound?

  • PPE : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for weighing and synthesis .
  • Storage : Keep in airtight containers at –20°C, protected from light and moisture to prevent degradation .
  • Waste disposal : Neutralize acidic/basic residues before incineration or chemical waste disposal .

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